CID 78061900
Description
PubChem entries typically include chemical identifiers (e.g., molecular formula, IUPAC name), structural data, and associated research, but none of the references (e.g., –19) list this CID. This suggests one of the following:
- Discrepancy in the CID: The identifier may be incorrect or outdated.
Properties
Molecular Formula |
Ge3Pt2 |
|---|---|
Molecular Weight |
608.1 g/mol |
InChI |
InChI=1S/3Ge.2Pt |
InChI Key |
CWLJUAZLJFQCDE-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061900 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Employing techniques such as distillation, recrystallization, and high-performance liquid chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CID 78061900 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
CID 78061900 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of CID 78061900 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 78061900 is absent, the evidence provides methodologies and comparative frameworks for analogous compounds. For example:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
- Structural Analogues : Betulin derivatives (CID 10153267) and oscillatoxins (CID 185389) highlight the importance of functional groups (e.g., hydroxyl, methyl) in bioactivity .
- Pharmacokinetic Profiles : Compounds like CID 57892468 () and CID 57416287 () emphasize the role of solubility, BBB permeability, and enzyme interactions in drug design.
- Synthetic Methods : –19 detail reaction conditions (e.g., catalysts, solvents) for synthesizing complex molecules, which could guide future work on this compound.
Recommendations for Future Research
Given the absence of this compound in the evidence, the following steps are advised:
Verify the CID : Confirm the identifier using PubChem or other databases (e.g., ChemSpider, ChEMBL).
Explore Structural Analogues : Use tools like PubChem’s "Similar Compounds" feature or molecular docking studies to infer properties.
Synthesize and Characterize : Follow protocols in –19 to synthesize the compound and analyze its physicochemical properties.
Leverage Predictive Models : Apply QSAR (Quantitative Structure-Activity Relationship) or machine learning frameworks (e.g., –3) to predict bioactivity.
Limitations
The evidence lacks specificity for this compound, and some sources (e.g., ) focus on narrow chemical classes (e.g., oscillatoxins, bile acids). Broader databases or experimental studies are required to address this query definitively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
